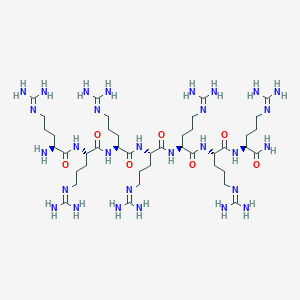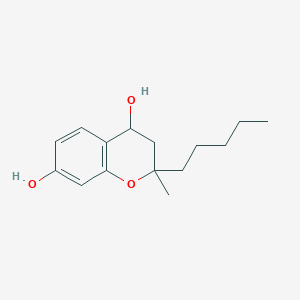
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-: is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with hydroxyl groups at positions 4 and 7, and a dihydro-2-methyl-2-pentyl substituent, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenolic compounds with aldehydes or ketones, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have investigated its antioxidant, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity and functional groups make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzopyran core allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular receptors. These interactions can lead to various biological effects, such as antioxidant activity, inhibition of inflammatory pathways, and modulation of cell signaling processes.
Comparación Con Compuestos Similares
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound has a similar benzopyran core but with different substituents, leading to distinct chemical and biological properties.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its use in fragrance and flavor industries, this compound differs in its functional groups and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound features a spiro structure and is used in photochromic applications.
Uniqueness: The uniqueness of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl groups and dihydro-2-methyl-2-pentyl substituent makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
494801-91-1 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-methyl-2-pentyl-3,4-dihydrochromene-4,7-diol |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-8-15(2)10-13(17)12-7-6-11(16)9-14(12)18-15/h6-7,9,13,16-17H,3-5,8,10H2,1-2H3 |
Clave InChI |
CZTYGKREMIRNDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CC(C2=C(O1)C=C(C=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


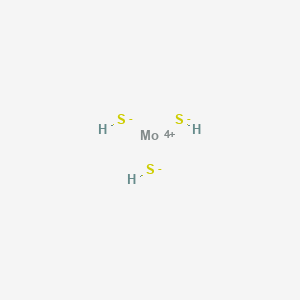
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
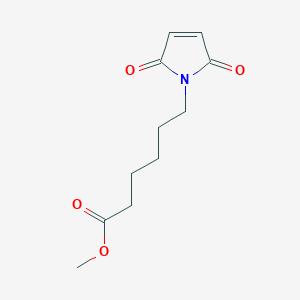
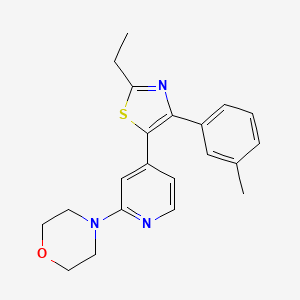
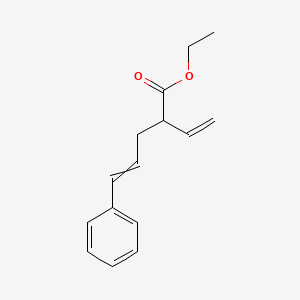
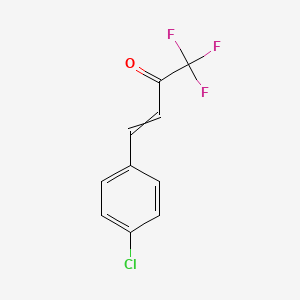
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
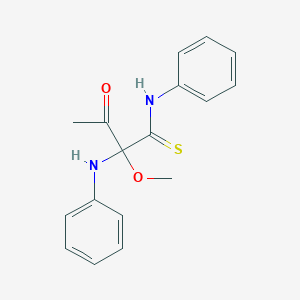
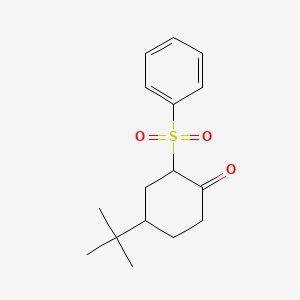
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
